molecular formula C6H9ClN2O2 B2791299 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole CAS No. 1092285-18-1

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole

Cat. No. B2791299
CAS RN: 1092285-18-1
M. Wt: 176.6
InChI Key: HPEXPESLLSLKMN-UHFFFAOYSA-N
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Description

Ethers, such as “3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole”, are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . They are known for their stability and resistance to reaction .


Synthesis Analysis

Ethers can be synthesized through a variety of methods. One common method is the Williamson synthesis of ethers, which involves the reaction of a given alkyl halide with a given alkoxide ion .


Molecular Structure Analysis

The molecular structure of ethers consists of an oxygen atom connected to two alkyl or aryl groups . The exact structure of “3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole” would need to be determined through further analysis.


Chemical Reactions Analysis

The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Ethers are typically colorless liquids that are slightly denser than water and insoluble in water . They may be moderately toxic by ingestion, inhalation, or skin absorption .

Safety And Hazards

Ethers can form unstable peroxides when exposed to oxygen or air . They are highly flammable and may be harmful if swallowed, inhaled, or absorbed through the skin . They can severely irritate the skin, eyes, and mucous membranes .

properties

IUPAC Name

3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-2-10-4-6-8-5(3-7)9-11-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEXPESLLSLKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole

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